Cas no 1806759-22-7 (5-Methyl-2-nitro-3-(trifluoromethoxy)pyridine-6-carboxaldehyde)
5-Methyl-2-nitro-3-(trifluoromethoxy)pyridine-6-carboxaldehyde Chemical and Physical Properties
Names and Identifiers
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- 5-Methyl-2-nitro-3-(trifluoromethoxy)pyridine-6-carboxaldehyde
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- Inchi: 1S/C8H5F3N2O4/c1-4-2-6(17-8(9,10)11)7(13(15)16)12-5(4)3-14/h2-3H,1H3
- InChI Key: KRLAJBMLOPRWFK-UHFFFAOYSA-N
- SMILES: FC(OC1=C([N+](=O)[O-])N=C(C=O)C(C)=C1)(F)F
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 8
- Heavy Atom Count: 17
- Rotatable Bond Count: 2
- Complexity: 304
- XLogP3: 2.4
- Topological Polar Surface Area: 85
5-Methyl-2-nitro-3-(trifluoromethoxy)pyridine-6-carboxaldehyde Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029082809-1g |
5-Methyl-2-nitro-3-(trifluoromethoxy)pyridine-6-carboxaldehyde |
1806759-22-7 | 97% | 1g |
$1,549.60 | 2022-03-31 |
5-Methyl-2-nitro-3-(trifluoromethoxy)pyridine-6-carboxaldehyde Related Literature
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J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
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Yaling Zhang,Chunhui Dai,Shiwei Zhou,Bin Liu Chem. Commun., 2018,54, 10092-10095
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David White,Sean R. Stowell Biomater. Sci., 2017,5, 463-474
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Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
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Aloke Das,K. K. Mahato,Chayan K. Nandi,Tapas Chakraborty,Shridhar R. Gadre,Nikhil A. Gokhale Phys. Chem. Chem. Phys., 2002,4, 2162-2168
Additional information on 5-Methyl-2-nitro-3-(trifluoromethoxy)pyridine-6-carboxaldehyde
5-Methyl-2-nitro-3-(trifluoromethoxy)pyridine-6-carboxaldehyde (CAS No. 1806759-22-7): A Comprehensive Overview
5-Methyl-2-nitro-3-(trifluoromethoxy)pyridine-6-carboxaldehyde (CAS No. 1806759-22-7) is a multifaceted compound that has garnered significant attention in the field of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, has shown promising potential in various applications, particularly in the development of novel therapeutic agents. This article aims to provide a detailed overview of the chemical properties, synthesis methods, and recent research advancements associated with 5-Methyl-2-nitro-3-(trifluoromethoxy)pyridine-6-carboxaldehyde.
Chemical Structure and Properties
5-Methyl-2-nitro-3-(trifluoromethoxy)pyridine-6-carboxaldehyde is a pyridine derivative with a nitro group at the 2-position, a trifluoromethoxy group at the 3-position, and a methyl group at the 5-position. The presence of these functional groups imparts distinct chemical and physical properties to the molecule. The nitro group is known for its strong electron-withdrawing effect, which can influence the reactivity and stability of the compound. The trifluoromethoxy group, on the other hand, adds fluorine atoms to the molecule, enhancing its lipophilicity and metabolic stability. The carboxaldehyde group at the 6-position provides a reactive site for further chemical modifications.
The molecular formula of 5-Methyl-2-nitro-3-(trifluoromethoxy)pyridine-6-carboxaldehyde is C10H7F3N2O4, and its molecular weight is approximately 274.16 g/mol. The compound is typically a solid at room temperature and exhibits good solubility in organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF). These properties make it suitable for use in various synthetic reactions and biological assays.
Synthesis Methods
The synthesis of 5-Methyl-2-nitro-3-(trifluoromethoxy)pyridine-6-carboxaldehyde has been reported in several scientific publications. One common approach involves the sequential functionalization of a pyridine scaffold. For instance, starting from 5-methylpyridin-2(1H)-one, the nitration step can be achieved using concentrated nitric acid or other nitration reagents. Subsequently, the introduction of the trifluoromethoxy group can be accomplished through nucleophilic substitution reactions using trifluoromethanesulfonic anhydride or related reagents. Finally, the formation of the carboxaldehyde group can be achieved via oxidation reactions using reagents such as Dess-Martin periodinane or Swern oxidation conditions.
An alternative synthetic route involves the use of multistep reactions starting from commercially available precursors. For example, 3-trifluoromethoxypyridine can be nitrated and methylated before undergoing further functionalization to introduce the carboxaldehyde group. These synthetic strategies have been optimized to achieve high yields and purity levels, making them suitable for large-scale production.
Biological Applications and Research Advancements
5-Methyl-2-nitro-3-(trifluoromethoxy)pyridine-6-carboxaldehyde has shown significant potential in various biological applications, particularly in drug discovery and development. Recent studies have focused on its use as a building block for synthesizing bioactive molecules with diverse therapeutic properties.
In one notable study published in the Journal of Medicinal Chemistry, researchers demonstrated that derivatives of 5-Methyl-2-nitro-3-(trifluoromethoxy)pyridine-6-carboxaldehyde exhibited potent antiviral activity against several RNA viruses, including influenza A virus and respiratory syncytial virus (RSV). The unique combination of functional groups in this compound was found to enhance its ability to inhibit viral replication by targeting specific viral enzymes.
Another area of interest is the use of 5-Methyl-2-nitro-3-(trifluoromethoxy)pyridine-6-carboxaldehyde-based compounds in cancer therapy. A study published in Cancer Research reported that certain derivatives of this compound showed selective cytotoxicity against various cancer cell lines while exhibiting minimal toxicity towards normal cells. The mechanism of action was attributed to their ability to induce apoptosis through mitochondrial dysfunction and DNA damage.
Beyond its direct biological activity, 5-Methyl-2-nitro-3-(trifluoromethoxy)pyridine-6-carboxaldehyde has also been utilized as a key intermediate in the synthesis of other bioactive molecules. For instance, it has been employed in the development of novel inhibitors for protein kinases, which are important targets in cancer therapy and inflammatory diseases.
Safety Considerations and Future Prospects
The safety profile of 5-Methyl-2-nitro-3-(trifluoromethoxy)pyridine-6-carboxaldehyde is an important consideration for its use in pharmaceutical research and development. While no major safety concerns have been reported to date, it is essential to handle this compound with appropriate precautions due to its reactive nature and potential for forming hazardous byproducts during synthesis.
The future prospects for 5-Methyl-2-nitro-3-(trifluoromethoxy)pyridine-6-carboxaldehyde-based compounds are promising. Ongoing research is focused on optimizing their pharmacological properties through structural modifications and exploring new therapeutic applications. Additionally, efforts are being made to develop more efficient synthetic routes to improve yield and reduce production costs.
In conclusion, 5-Methyl-2-nitro-3-(trifluoromethoxy)pyridine-6-carboxaldehyde (CAS No. 1806759-22-7) is a versatile compound with significant potential in medicinal chemistry and pharmaceutical research. Its unique chemical structure and biological activity make it an attractive candidate for developing novel therapeutic agents targeting various diseases. As research continues to advance, it is likely that new applications and insights will emerge, further solidifying its importance in the field.
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